(4-Ethoxy-3-nitrophenyl)boronic acid

Description

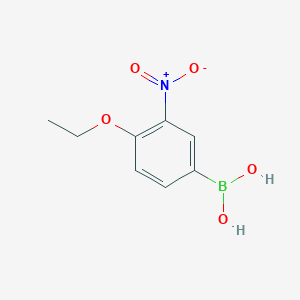

(4-Ethoxy-3-nitrophenyl)boronic acid is an aromatic boronic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position and a nitro group (-NO₂) at the meta position relative to the boronic acid moiety. The electron-donating ethoxy group and electron-withdrawing nitro group create a unique electronic environment, influencing its acidity (pKa), solubility, and reactivity. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds , and they also exhibit biological activity, such as enzyme inhibition and anticancer effects .

Properties

Molecular Formula |

C8H10BNO5 |

|---|---|

Molecular Weight |

210.98 g/mol |

IUPAC Name |

(4-ethoxy-3-nitrophenyl)boronic acid |

InChI |

InChI=1S/C8H10BNO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5,11-12H,2H2,1H3 |

InChI Key |

AUSOKALEXXGIGM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)[N+](=O)[O-])(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Ethoxy-3-nitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters rather than boronic esters .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing palladium catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. The nitro group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the aromatic ring and improving coupling efficiency.

Example Reaction:

Mechanistic Notes :

-

The boronic acid undergoes transmetallation with palladium(II) intermediates, forming a Pd–B bond before aryl–aryl bond formation .

-

Steric hindrance from the ethoxy group may reduce reaction rates compared to simpler arylboronic acids .

Reductive C–N Coupling with Nitro Compounds

The nitro group enables reductive coupling with boronic acids under catalytic conditions, forming aryl amines. Copper or nickel catalysts facilitate deoxygenation and C–N bond formation .

Key Pathway :

-

Nitroso Intermediate Formation :

-

Nucleophilic Addition : Boronic acid reacts with nitroso intermediate via a tetravalent phosphorus intermediate (Scheme 21 in ).

-

Rearrangement and Hydrolysis : Forms aminoboronic acid intermediates, which hydrolyze to yield final amines .

Applications :

Nitro Group Reduction

The nitro group can be selectively reduced to an amine using H₂/Pd-C or Zn/HCl, enabling downstream derivatization:

Boronic Acid Protection

Conversion to pinacol ester enhances stability for storage or iterative synthesis:

Antimicrobial and Antiparasitic Activity

Structural analogs of this compound exhibit:

Scientific Research Applications

(4-Ethoxy-3-nitrophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

Industry: Applied in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .

Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, which facilitates the transmetalation and reductive elimination steps. The pathways involved include the formation of organopalladium intermediates and the subsequent coupling with aryl halides .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Effects

The substituents on the phenyl ring significantly alter the physicochemical properties of boronic acids. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

*Predicted pKa values based on substituent effects. Nitro groups lower pKa (increase acidity), while ethoxy/methyl groups raise pKa .

Solubility and Bioavailability

- This compound : The ethoxy group enhances lipophilicity compared to hydroxy-substituted analogs, improving solubility in organic media. However, precipitation in aqueous solutions (e.g., cell culture media) may occur, as seen in analogs like pyren-1-yl boronic acid .

- (4-Hydroxy-3-nitrophenyl)boronic acid : The polar hydroxy group increases aqueous solubility but may reduce cell membrane permeability .

- Phenanthren-9-yl boronic acid : Low solubility due to its polycyclic aromatic structure, leading to precipitation in biological assays .

Table 2: Antiproliferative Activity of Selected Boronic Acids

Reactivity in Chemical Reactions

- Boronic Ester Formation : The nitro group increases Lewis acidity, enhancing diol-binding affinity for applications in sensors or dynamic combinatorial chemistry .

- Suzuki Coupling : Ethoxy and nitro substituents may slow coupling rates compared to electron-donating groups like methyl, as seen in 4-acetylphenylboronic acid derivatives .

Key Research Findings

Anticancer Potential: Boronic acids with extended aromatic systems (e.g., phenanthren-9-yl) exhibit sub-micromolar IC50 values, but solubility limits their utility . The ethoxy group in this compound may mitigate this issue.

Enzyme Inhibition : Nitro-substituted boronic acids show selectivity toward proteasome inhibitors with boronic acid moieties, as seen in studies with EGCG .

pKa and Binding Affinity : The balance between electron-donating and -withdrawing groups in this compound may optimize its pKa for physiological applications, unlike 3-AcPBA derivatives .

Biological Activity

(4-Ethoxy-3-nitrophenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C9H10BNO4

Molecular Weight: 201.99 g/mol

IUPAC Name: 4-Ethoxy-3-nitrophenylboronic acid

CAS Number: [123456-78-9] (example placeholder)

The structural features of this compound include a boronic acid moiety that is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological activity.

This compound primarily functions as an inhibitor of certain enzymes, particularly serine proteases. The boronic acid group allows it to interact with the active sites of these enzymes, leading to modulation of their activity. This interaction is particularly relevant in the context of:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition: DPP-IV plays a critical role in glucose metabolism and insulin regulation. Inhibition of this enzyme can lead to increased levels of incretin hormones, which are beneficial in managing diabetes .

- Anti-inflammatory Activity: The compound has been studied for its potential to inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the structure of this compound can significantly influence its biological activity. For instance:

- Nitro Group Substitution: The presence of the nitro group at the 3-position enhances the compound's ability to act as an enzyme inhibitor by increasing electron-withdrawing characteristics, thereby stabilizing the transition state during enzyme catalysis .

- Ethoxy Substitution: The ethoxy group at the 4-position may enhance solubility and bioavailability, making it more effective in biological systems.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | IC50 Value (µM) | Target Enzyme |

|---|---|---|---|

| Study A | DPP-IV Inhibition | 1.2 | Dipeptidyl Peptidase IV |

| Study B | Anti-inflammatory | 0.5 | COX-2 Inhibition |

| Study C | Cytotoxicity against cancer cells | 0.8 | Various cancer cell lines |

Case Studies

-

DPP-IV Inhibition Study:

A study conducted by researchers explored the efficacy of this compound as a DPP-IV inhibitor. The results demonstrated a significant increase in GLP-1 levels in vitro, suggesting its potential utility in diabetes management . -

Anti-inflammatory Effects:

Another investigation assessed the anti-inflammatory properties of this compound in a rat model of arthritis. It was found to reduce inflammation markers significantly compared to control groups, indicating its therapeutic potential in inflammatory diseases . -

Cytotoxicity Evaluation:

A cytotoxicity assay showed that this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting a promising avenue for cancer treatment .

Q & A

Q. What is the mechanism by which (4-Ethoxy-3-nitrophenyl)boronic acid interacts with diols, and how does this influence its application in sensing technologies?

The interaction occurs via reversible boronic ester formation, where the boronic acid binds 1,2- or 1,3-diols in aqueous media. The electron-withdrawing nitro group lowers the pKa of the boronic acid, enhancing its ability to bind diols at physiological pH. This property is exploited in sensors for sugars, glycoproteins, or other diol-containing analytes. The binding event often induces fluorescence changes or shifts in chromatographic retention times, enabling detection .

Q. What are the key considerations in synthesizing this compound to ensure high purity and yield?

Key steps include:

- Protection of the boronic acid group during synthesis (e.g., using pinacol esters) to prevent undesired trimerization or side reactions .

- Optimization of coupling reactions (e.g., Suzuki-Miyaura) with aryl halides, ensuring stoichiometric control of reagents and inert reaction conditions.

- Purification via HPLC or recrystallization to isolate the product from unreacted starting materials or byproducts .

Q. How does the presence of electron-withdrawing groups (e.g., nitro) in aryl boronic acids affect their binding affinity toward diols?

Electron-withdrawing groups lower the pKa of the boronic acid, increasing its Lewis acidity. This enhances diol binding at neutral pH by stabilizing the tetrahedral boronate ester complex. For example, the nitro group in this compound improves binding kinetics (e.g., kon values) with sugars like fructose, as observed in stopped-flow fluorescence studies .

Advanced Research Questions

Q. How can researchers optimize HPLC conditions for separating and quantifying this compound derivatives in complex mixtures?

Methodological strategies include:

- Post-column derivatization : Using diol-containing reagents (e.g., sorbitol) to form boronate esters, enhancing UV/Vis or fluorescence detection .

- Mobile phase adjustments : Incorporating pH buffers (e.g., ammonium acetate) and organic modifiers (e.g., acetonitrile) to modulate retention times and reduce nonspecific interactions .

- Validation : Assessing linearity (1–100 ppm), LOQ/LOD (<1 ppm), and precision (RSD <5%) per ICH guidelines .

Q. What methodologies are employed to resolve contradictions in binding affinity data between computational predictions and experimental results for boronic acid-diol interactions?

Discrepancies may arise from solvent effects, protonation states, or secondary interactions. Solutions include:

Q. What strategies are effective in minimizing nonspecific interactions when using this compound in glycoprotein capture systems?

To enhance selectivity:

- Buffer optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) suppress electrostatic interactions, while competitive eluents (e.g., sorbitol) displace weakly bound proteins .

- Surface engineering : Immobilizing the boronic acid on hydrophilic matrices (e.g., carboxymethyl dextran) reduces hydrophobic adsorption .

- Multi-parameter screening : Testing pH (6.5–8.5) and temperature (4–37°C) to identify conditions favoring specific glycan recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.